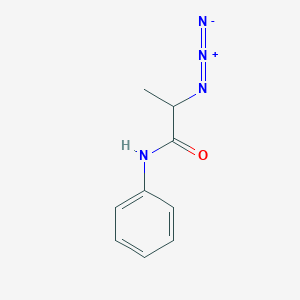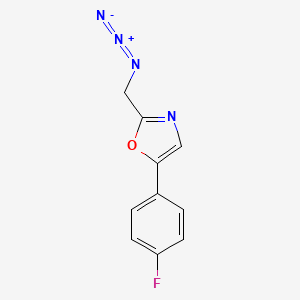
4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine
Descripción general
Descripción
4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine (4-CPDM) is a chemical compound that is widely used in a variety of scientific research applications. This compound is a derivative of pyrazine, a heterocyclic aromatic compound that is found in many natural and synthetic products. 4-CPDM is an important tool in research due to its unique properties such as its low toxicity and its ability to act as a ligand for a variety of metals. 4-CPDM has been used in a variety of research applications such as drug discovery, organic synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine is widely used in scientific research applications due to its unique properties. It is often used as a ligand for a variety of metals, and it can be used to synthesize a variety of organic compounds. It has also been used in drug discovery applications, as it can be used to identify new drug targets and to design new drugs. In addition, 4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine has been used in biochemistry and organic synthesis experiments, as it can be used to synthesize a variety of organic compounds.
Mecanismo De Acción
4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine acts as a ligand for a variety of metals, and it can act as a catalyst for a variety of reactions. It can also act as a chelating agent, as it can bind to metal ions and form coordination complexes. In addition, 4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine can act as a Lewis acid, which can facilitate the formation of a variety of organic compounds.
Biochemical and Physiological Effects
4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine has been found to be relatively non-toxic and has no known adverse effects on humans or animals. However, due to its ability to act as a ligand for a variety of metals, it is possible that it could interact with certain metal ions in the body and cause adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine in laboratory experiments is its low toxicity and its ability to act as a ligand for a variety of metals. It is also relatively inexpensive and easy to obtain. However, it is important to note that 4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine is sensitive to light and heat, and should be stored in a cool, dark place.
Direcciones Futuras
The future of 4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine in scientific research is promising. It has already been used in drug discovery applications and in organic synthesis experiments, and it is likely that it will continue to be used in these areas. In addition, 4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine may be used in the development of new materials, such as catalysts and superconductors, and in the development of new drugs. It may also be used in the development of new biocatalysts and in the development of new drugs targeting specific diseases. Finally, 4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine may be used in the development of new diagnostic tools and in the development of new treatments for various diseases.
Propiedades
IUPAC Name |
4-(3-chloropyrazin-2-yl)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-5-14(6-8(2)15-7)10-9(11)12-3-4-13-10/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZCIXSXNBHIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole](/img/structure/B1464383.png)





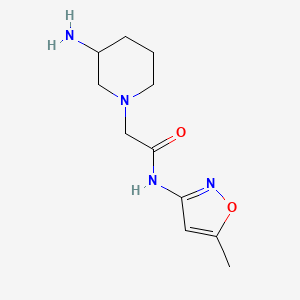
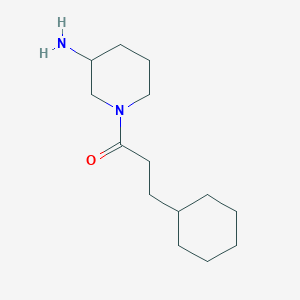
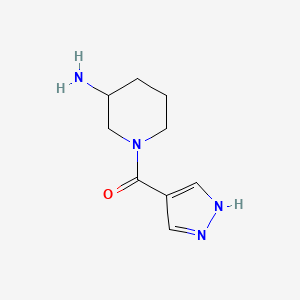
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B1464399.png)
